1,3-Di-6-quinolylurea

概要

説明

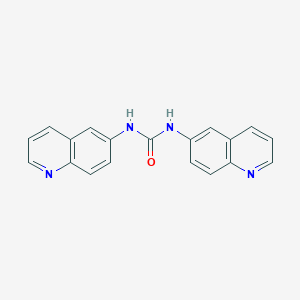

NSC71881は、1,3-ジ-6-キノリルウレアとしても知られており、分子式C19H14N4Oの化学化合物です。これは、ウレア結合によって連結された2つのキノリン環を含む独自の構造によって特徴付けられます。

2. 製法

合成経路と反応条件: 1,3-ジ-6-キノリルウレアの合成は、通常、6-アミノキノリンとホスゲンを反応させて対応するイソシアネート中間体を生成することによって行われます。この中間体は次に、別の6-アミノキノリン分子と反応して最終生成物を生成します。反応は通常、化合物の純度と収率を確保するために、制御された条件下で行われます。

工業的生産方法: 工業的な環境では、1,3-ジ-6-キノリルウレアの生産には、自動反応器と精密な温度制御を使用して、反応条件を最適化することが含まれる場合があります。 高純度の出発物質と溶媒の使用は、最終生成物の高収率と高純度を達成するために不可欠です .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Di-6-quinolylurea typically involves the reaction of 6-aminoquinoline with phosgene to form the corresponding isocyanate intermediate. This intermediate then reacts with another molecule of 6-aminoquinoline to yield the final product. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise temperature control to optimize the reaction conditions. The use of high-purity starting materials and solvents is crucial to achieve a high yield and purity of the final product .

化学反応の分析

反応の種類: 1,3-ジ-6-キノリルウレアは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、酸化されてキノリン誘導体を生成することができます。

還元: 還元反応は、アミン誘導体の生成につながる可能性があります。

置換: ウレア結合は、さまざまな官能基を導入できる置換反応を可能にします。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が通常使用されます。

置換: 置換反応には、反応を促進するために触媒と特定の溶媒を使用することがよく必要です。

生成される主な生成物: これらの反応から生成される主な生成物には、さまざまなキノリン誘導体、アミン誘導体、および置換ウレア化合物が含まれます .

4. 科学研究への応用

1,3-ジ-6-キノリルウレアは、次のような科学研究で幅広い用途があります。

化学: これは、より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。

生物学: この化合物は、抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。

医学: さまざまな疾患の治療薬としての可能性を探る研究が進められています。

科学的研究の応用

1,3-Di-6-quinolylurea has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes

作用機序

1,3-ジ-6-キノリルウレアの作用機序は、特定の分子標的との相互作用に関与しています。これは、特定の酵素または受容体に結合することにより、その活性を調節すると考えられています。 正確な経路と標的はまだ調査中ですが、予備的な研究では、細胞シグナル伝達経路や酵素活性を阻害する可能性があることが示唆されています .

類似化合物:

- 1,3-ジ-4-キノリルウレア

- 1,3-ジ-2-キノリルウレア

- 1,3-ジ-8-キノリルウレア

比較: 1,3-ジ-6-キノリルウレアは、キノリン環の特定の位置によりユニークであり、これにより、異なる化学的および生物学的特性が与えられます。 その類似体と比較して、異なる反応性と生物活性を示す可能性があり、特定の用途のための貴重な化合物となっています .

類似化合物との比較

- 1,3-Di-4-quinolylurea

- 1,3-Di-2-quinolylurea

- 1,3-Di-8-quinolylurea

Comparison: 1,3-Di-6-quinolylurea is unique due to its specific positioning of the quinoline rings, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

生物活性

1,3-Di-6-quinolylurea is a compound that has garnered attention for its potential biological activities, particularly in the context of treating parasitic infections and inhibiting specific signaling pathways associated with cell apoptosis. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound belongs to a class of quinoline derivatives characterized by their unique structural features that contribute to their biological efficacy. The compound's structure can be represented as follows:

This structure includes two quinoline moieties linked by a urea group, which is essential for its biological activity.

Antiparasitic Activity

This compound has been evaluated for its efficacy against various parasitic infections. A study conducted on rainbow trout (Oncorhynchus mykiss) infected with Ichthyobodo necator demonstrated that this compound was tested alongside other drugs at a dosage of 40 g per kg of feed over ten days. The results indicated varying levels of effectiveness in reducing infection intensity:

| Drug | Infection Intensity (Post-Treatment) |

|---|---|

| This compound | Moderate (+ +) |

| Aminosidine | Low (+) |

| Benznidazole | Zero (-) |

| Bithionol | High (+++) |

The study concluded that while this compound showed some effectiveness, it was not among the most potent treatments available for this specific parasitic infection .

Inhibition of Apoptosis

Another significant aspect of the biological activity of this compound relates to its ability to inhibit apoptosis in pancreatic β-cells. Research has shown that this compound can suppress cytokine-induced β-cell apoptosis by inhibiting the JAK/STAT signaling pathway activated by interferon-gamma (IFN-γ).

In vitro studies revealed that this compound and its analogs significantly reduced the phosphorylation of STAT1, a key regulator in the apoptotic pathway:

| Compound | IC50 (μM) | Maximum Activity (%) |

|---|---|---|

| This compound | 1.62 | 41 |

| 8-Quinolyl Urea | 0.7 | 69 |

These findings suggest that the compound effectively disrupts the signaling cascade that leads to apoptosis, making it a candidate for further development in therapeutic applications aimed at preserving β-cell function in diabetes .

Case Studies

Case Study 1: Efficacy Against Ichthyobodo necator

In trials involving rainbow trout, various drugs including this compound were administered to evaluate their effectiveness against Ichthyobodo necator. The study highlighted that while this compound showed moderate efficacy, it was not as effective as other treatments like metronidazole or secnidazole.

Case Study 2: Inhibition of STAT1 Signaling

In a separate study focusing on pancreatic β-cells treated with IFN-γ, it was observed that treatment with this compound resulted in a marked decrease in STAT1 phosphorylation. This inhibition correlated with reduced nuclear translocation of STAT1, indicating potential therapeutic implications for conditions characterized by excessive apoptosis .

特性

IUPAC Name |

1,3-di(quinolin-6-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O/c24-19(22-15-5-7-17-13(11-15)3-1-9-20-17)23-16-6-8-18-14(12-16)4-2-10-21-18/h1-12H,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNIRKGFUIUCQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)N=CC=C4)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201253 | |

| Record name | 1,3-Di-6-quinolylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-05-8 | |

| Record name | 1,3-Di-6-quinolylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Di-6-quinolylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Di-6-quinolylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Di-6-quinolylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-di-6-quinolylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DI-6-QUINOLYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS8SLN7588 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。